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lipostabil

Cat. No.: B1173434
CAS No.: 11096-62-1
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Description

Contextualizing Research on Compounds Affecting Lipid Metabolism and Adipose Tissue

The study of compounds that influence lipid metabolism and adipose tissue is a dynamic field of biomedical research. nih.gov This area of investigation encompasses a wide range of molecules, from naturally occurring dietary components to synthetically developed drugs, that can modulate the complex pathways of fat storage and breakdown. frontiersin.org Research in this domain is critical for understanding fundamental cellular processes and exploring potential interventions for various metabolic conditions.

Scientists investigate how certain chemical agents interact with adipocytes (fat cells), the primary storage sites for lipids in the form of triglycerides. The metabolic pathway of lipolysis—the breakdown of these stored triglycerides into glycerol (B35011) and free fatty acids—is a key focus. frontiersin.org This process is regulated by a variety of enzymes and signaling molecules. frontiersin.orgtandfonline.com Academic inquiry often centers on how exogenous compounds can influence these regulatory mechanisms. frontiersin.org

The development of new lipid-modulating drugs is an ongoing effort, targeting various proteins and pathways involved in lipoprotein metabolism. nih.govnih.gov These investigations utilize a range of methodologies, including cell culture experiments, animal models, and human clinical trials, to elucidate the mechanisms of action and biological effects of these compounds. frontiersin.orgnih.gov The overarching goal is to understand how to precisely modulate lipid deposition and mobilization at the cellular and systemic levels. frontiersin.orgmdpi.com

Evolution of Scientific Inquiry into Phosphatidylcholine and Deoxycholate in Biological Systems

The scientific journey of phosphatidylcholine (PC) and deoxycholate (DC) has evolved from an understanding of their fundamental biological roles to their investigation as a combined formulation for influencing adipose tissue. frontiersin.org

Phosphatidylcholine (PC) , a major component of all eukaryotic cell membranes, was first isolated in the 19th century. tandfonline.comnumberanalytics.com For much of the 20th century, it was primarily regarded as a structural "brick" in the fluid mosaic model of the cell membrane. tandfonline.com However, subsequent research revealed its more dynamic functions. tandfonline.com It is now understood to be crucial for cell signaling, lipid transport, and as a precursor for various bioactive lipid mediators. numberanalytics.com The biosynthesis of PC via the CDP-choline pathway was elucidated over 50 years ago, providing a foundational understanding of its metabolism. nih.gov

Deoxycholic acid (DC) is a secondary bile acid, produced in the gut by bacterial action on primary bile acids. scielo.br Its primary physiological role is the emulsification of dietary fats in the intestine, which facilitates their digestion and absorption. scielo.brwikipedia.org In a research context, its properties as a biological detergent have long been utilized to solubilize cellular and membrane components for laboratory analysis. wikipedia.org

The investigation of these two compounds together began with the formulation known as Lipostabil, where DC was initially included as a solvent to solubilize the lipid-based PC. frontiersin.orglongdom.org This formulation was originally used intravenously for conditions like fat embolism. oup.comresearchgate.net However, subsequent research shifted focus to the effects of the individual components on adipose tissue. A pivotal turn in the scientific understanding occurred when studies suggested that deoxycholate itself was the primary bioactive agent responsible for the observed effects on fat cells, acting as a detergent that causes nonspecific cell lysis. frontiersin.orglongdom.org This discovery has led to a re-evaluation of the specific roles and potential synergistic interactions between PC and DC in the context of adipocyte biology. frontiersin.orgesmed.org Current research continues to explore the precise mechanisms, with some studies indicating that PC may modulate the inflammatory response and cell death pathways initiated by DC's detergent action. esmed.orgoup.com

Research Findings on Investigated Compounds

Academic studies have examined the effects of phosphatidylcholine and deoxycholate, both individually and in combination, on adipocytes. The primary mechanism attributed to the combination's effect on fat reduction is adipocyte necrosis (cell death) induced by the detergent action of deoxycholate. nih.gov

Compound/Formulation Observed Mechanism of Action in Research Effect on Adipocytes Reference
Deoxycholate (DC) Acts as a detergent, disrupting cell membranes.Induces non-specific cell lysis and necrosis. frontiersin.orgscielo.brlongdom.org
Phosphatidylcholine (PC) May modulate inflammatory processes and potentially induce apoptosis.Less effect on its own; may regulate the inflammatory effects of DC. frontiersin.orgesmed.org
PC/DC Combination Synergistic action; DC causes adipocyte destruction, while PC may modulate the subsequent inflammatory response.Induces adipocyte necrosis and inflammation, leading to a reduction in fat volume. nih.govnih.gov

A randomized, controlled trial investigating the effects of PC/DC injections on subcutaneous abdominal fat found a significant reduction in fat thickness. nih.gov Histological analysis of the treated tissue revealed increased macrophage infiltration and the formation of "crown-like structures," which are indicative of adipocyte necrosis and subsequent inflammatory clearing of cellular debris. nih.gov

Parameter Observation Post PC/DC Treatment Reference
Subcutaneous Fat Thickness Significantly reduced. nih.gov
Adipose Tissue Histology Increased crown-like structures, macrophage infiltration. nih.gov
Gene Expression in Adipose Tissue Reduced expression of leptin, hormone-sensitive lipase (B570770) (HSL), and adipose tissue triglyceride lipase (ATGL). nih.gov
Systemic Markers No significant change in plasma C-reactive protein, lipid profile, or glucose concentrations. nih.gov

Further research has aimed to differentiate the effects of the two compounds. Some studies suggest that while DC is the primary agent of cell destruction, PC might play a role in apoptosis (programmed cell death) and in regulating the intense inflammatory process caused by DC-induced necrosis. esmed.org This suggests a more complex interaction than initially understood, where PC is not merely an inert solvent but an active modulator of the biological response. esmed.orgoup.com

Properties

CAS No.

11096-62-1

Molecular Formula

C10H16N2O4

Synonyms

lipostabil

Origin of Product

United States

Historical Trajectories in the Research of Phosphatidylcholine and Deoxycholate

Early Discoveries and Hypotheses Regarding the Chemical Entities

The initial research into phosphatidylcholine and deoxycholate focused on their distinct roles in biochemistry and physiology.

Phosphatidylcholine (PC): This phospholipid was first isolated in 1845 by French chemist Théodore Gobley, who identified it as a component of egg yolk. wikipedia.org In 1850, he named it "lécithine" (lecithin), derived from the Greek word for egg yolk, "lekithos". wikipedia.orgbiocrates.com Gobley later established the complete chemical formula for phosphatidylcholine in 1874. wikipedia.orgwikipedia.org For a significant period, PC was primarily regarded as a fundamental structural component of eukaryotic cell membranes in both plants and animals. wikipedia.orgtandfonline.com It is a major constituent of the outer leaflet of a cell's membrane. wikipedia.org Early hypotheses centered on its role in maintaining the physical integrity of cells. tandfonline.com

Deoxycholate (DC): Deoxycholic acid is a secondary bile acid, meaning it is produced in the intestines through the metabolic action of gut bacteria on primary bile acids synthesized by the liver. nih.gov In the body, its primary function is the emulsification of fats to aid their absorption in the intestine. wikipedia.orgdrugbank.com It has also been used historically in medicine to prevent and dissolve gallstones. wikipedia.org In laboratory settings, it is utilized as a mild detergent for isolating membrane-associated proteins. wikipedia.org

Shifting Paradigms in Understanding the Roles of Phosphatidylcholine and Deoxycholate

The prevailing view of PC and DC evolved as research uncovered more complex functionalities, particularly when they were formulated together.

The initial paradigm of phosphatidylcholine as merely a structural "brick" in cell membranes began to shift when it was discovered to be a storage lipid for arachidonoyl residues. tandfonline.com This was a pivotal finding, as these residues are precursors for prostaglandins, suggesting for the first time that PC had roles beyond maintaining physical structure. tandfonline.com Subsequent research has revealed that various PC molecules are involved in energy metabolism, lipoprotein transport, and cell signaling. biocrates.com For instance, a specific isoform, 1-palmitoyl-2-oleoyl-sn-glycerol-3-phosphocholine (B12322028) (POPC), has been identified as an endogenous ligand for PPARα, a nuclear receptor that regulates the expression of numerous genes involved in lipid metabolism. tandfonline.com

The combination of PC and deoxycholate, known commercially as Lipostabil, was initially developed to treat fat embolisms. frontiersin.org Its application later expanded into aesthetics for reducing localized fat deposits. frontiersin.orgnih.gov The original hypothesis for this effect was that phosphatidylcholine was the primary active component, inducing a "lipolytic" effect where fat cells would break down their stored lipids. frontiersin.orgnih.gov

A significant paradigm shift occurred following studies that questioned PC's primary role. Research began to indicate that deoxycholate, initially included in the formula simply as a solvent or detergent to make the water-insoluble PC injectable, was, in fact, the principal bioactive component. sci-hub.stcambridge.orglongdom.org This led to a new understanding that the mixture's effect was not enzymatic lipolysis (the metabolic breakdown of fat within a cell) but rather adipocytolysis—the direct destruction of fat cells. nih.govcambridge.org This cytolytic action was attributed to the detergent properties of deoxycholate, which nonspecifically disrupts cell membranes. longdom.orgmdedge.comaao.org This finding was supported by experiments showing that deoxycholate alone could replicate the fat-dissolving effects seen with the combined formula. longdom.org

Foundational In Vitro and Animal Studies Shaping Current Research Perspectives

Laboratory and animal studies have been crucial in dissecting the mechanisms of action of phosphatidylcholine and deoxycholate, both individually and in combination. This research has largely substantiated the paradigm shift from a lipolysis model to a cytolysis model driven by deoxycholate.

In Vitro Studies

Research using cell cultures, particularly the 3T3-L1 adipocyte (fat cell) model, has provided significant insights.

A key study exposed 3T3-L1 adipocytes to PC, DC, and the combined formulation (this compound). The results showed that deoxycholate alone significantly reduced cell viability even at low concentrations, while PC alone did not. nih.gov The combination of PC and DC also led to a significant decrease in cell viability, an effect attributed to the detergent action of deoxycholate on cell membranes. nih.govzen-bio.com Crucially, these studies found that neither PC nor DC induced an enzymatic lipolytic pathway. nih.gov

Another study using human primary adipocytes found that deoxycholate exerted a detrimental morphological effect in a dose-dependent manner. sci-hub.st In contrast, phosphatidylcholine treatment did not significantly impact adipocyte viability and, interestingly, suggested a potential protective role for PC against the harmful effects of DC on the cells. sci-hub.st

A 2017 study reported that while both PC and DC induced a dose-dependent decrease in the viability of differentiated adipocytes, PC's effect was more specific to mature adipocytes, having less impact on preadipocytes. plos.org DC, however, mediated cell death non-specifically in both cell types. plos.org This research suggested that PC's fat-reducing effect is primarily through inducing adipocyte cell death rather than enzymatic lipolysis. plos.org

Table 1: Summary of Key In Vitro Study Findings

Substance(s) Tested Cell Model Primary Finding Inferred Mechanism Citation(s)
PC, DC, PC/DC (this compound) 3T3-L1 Adipocytes DC and PC/DC significantly reduced cell viability; PC alone did not. Detergent-induced cell membrane destruction by DC; no enzymatic lipolysis. nih.govzen-bio.com
PC, DC, PC/DC Human Primary Adipocytes DC caused dose-dependent cell death; PC had no significant effect and showed potential protective qualities. Cytolytic action of DC. sci-hub.st

Animal Studies

Experiments using animal models have provided histological evidence of the effects of these compounds on living tissue.

An experimental study in a murine model involved injecting a PC and DC compound into the inguinal fat pads of rats. nih.gov Microscopic examination after four days revealed significant histological differences compared to the saline-injected control group, including a reduction in normal fat, evidence of fat necrosis, inflammatory activity, and fibrosis. nih.gov

A 2017 study that injected PC or DC into the inguinal fat pads of rats also observed a reduction in the size of the fat pads with both substances. plos.org However, the tissue response differed: DC injection elicited a strong inflammatory response, whereas PC injection preferentially decreased gene expression associated with mature adipocytes. plos.org

Research on porcine skin demonstrated that deoxycholate was the active component responsible for the cytolytic action observed. sci-hub.st

Another study in mice compared the effects of polyenylphosphatidylcholine (PPC) with other agents and found that PPC injection led to inflammation, necrosis, and fibrosis, suggesting it induces adipocyte apoptosis (programmed cell death) and subsequent resorption. koreamed.org

Table 2: Summary of Key Animal Study Findings

Substance(s) Tested Animal Model Primary Histological Findings Citation(s)
PC/DC Rat Fat necrosis, inflammatory activity, fibrosis. nih.gov
PC, DC Rat DC: Strong inflammatory response. PC: Preferential effect on mature adipocytes. plos.org
PC/DC Porcine Skin Cytolytic action attributed to DC. sci-hub.st

These foundational studies have collectively reshaped the scientific understanding of how the components of this compound function, highlighting the primary role of deoxycholate as a cytolytic agent and suggesting a more complex, potentially modulatory, role for phosphatidylcholine.

Fundamental Molecular and Cellular Mechanisms of Action: a Research Perspective

Role of Deoxycholate in Membrane Disruption and Cellular Lysis

Deoxycholate, a secondary bile salt, is a key active ingredient responsible for the immediate cytolytic effects observed in adipose tissue. frontiersin.orgnih.gov Its primary mechanism is rooted in its nature as a biological detergent. zen-bio.comlongdom.org

Deoxycholic acid and its sodium salt, sodium deoxycholate, are amphipathic molecules, meaning they possess both a water-soluble (hydrophilic) and a fat-soluble (hydrophobic) region. opsdiagnostics.comoctagonchem.com This structure allows them to insert into and disrupt the lipid bilayer of cell membranes. zen-bio.comopsdiagnostics.comdrugbank.com As a detergent, deoxycholate solubilizes cell membranes, leading to the lysis of adipocytes. nih.govresearchgate.netfda.gov This action is not specific to fat cells and can affect all cell types it comes into contact with. frontiersin.orgzen-bio.com

The detergent action disrupts the distinct interface between hydrophobic and hydrophilic systems that is fundamental to the integrity of biological membranes. opsdiagnostics.com In aqueous solutions, deoxycholate molecules form aggregates called micelles above a certain concentration known as the critical micelle concentration (CMC), which is between 2 and 6 mM. fishersci.ieoup.com This property is central to its ability to emulsify dietary fats in the intestine and, in a research context, to disrupt cell membranes. drugbank.comncats.io The process leads to the formation of pores in the adipocyte membranes, releasing triglycerides and causing cell destruction. octagonchem.com This disruption of the membrane's architectural integrity is the primary biophysical event leading to cell death. zen-bio.comresearchgate.net

The detergent effect of deoxycholate results in non-specific permeabilization of the cell membrane, which causes a rapid loss of cell viability. researchgate.netzen-bio.com This immediate disruption of the cell membrane leads to adipocytolysis, or the breakdown of fat cells. drugbank.comncats.io The contents of the lysed cells, primarily lipids, are released into the extracellular space. This event triggers a localized inflammatory response. longdom.orgncats.io Macrophages and other inflammatory cells are recruited to the site to clear the cellular debris and liberated lipids. ncats.ioresearchgate.net This process ultimately results in fat necrosis, where the damaged fat tissue is removed and may be replaced by fibrous tissue as part of the healing process. frontiersin.orglongdom.org Studies have shown that deoxycholate's cytolytic activity is attenuated in protein-rich environments, such as muscle and skin, which may explain its relative selectivity for fat tissue in vivo, as fat is comparatively protein-poor. zen-bio.comncats.io

Phosphatidylcholine's Influence on Lipid Metabolism and Adipocyte Viability

While initially thought to be the primary active component, research indicates that phosphatidylcholine (PPC) has more nuanced effects on adipocytes, primarily related to apoptosis and the modulation of lipid metabolism, often mediated by inflammatory cytokines. frontiersin.orgesmed.org

Some studies suggest that phosphatidylcholine can influence lipid metabolism. nih.gov Research has indicated that PPC may induce lipolysis by increasing the gene expression of hormone-sensitive lipase (B570770) (HSL), a key enzyme in the breakdown of triglycerides. frontiersin.org It is proposed that PPC can increase the permeability of the adipocyte membrane, facilitating fat mobilization. ekb.eg However, other in vitro studies have found that neither phosphatidylcholine nor deoxycholate significantly induces an enzymatic lipolytic pathway, suggesting the primary mechanism of fat reduction is cell death rather than enhanced fat breakdown within living cells. zen-bio.com

A significant body of research points to phosphatidylcholine's ability to induce apoptosis, or programmed cell death, in adipocytes. researchgate.netkarger.comnih.gov This effect appears to be specific to fat cells, with less impact observed on other cell types like myocytes, endothelial cells, and fibroblasts. researchgate.netnih.gov The mechanism is often linked to the production of pro-inflammatory cytokines. researchgate.netnih.gov

Studies have shown that treating adipocytes with PPC leads to a dose-dependent increase in the expression and release of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β). researchgate.netkarger.comnih.gov The induction of TNF-α is associated with the activation of the NF-κB (nuclear factor kappa B) signaling pathway. frontiersin.orgkarger.com

The crucial role of these cytokines is demonstrated by experiments where suppressing TNF-α or IL-1β reverses the PPC-induced lipolysis and apoptosis in adipocytes. researchgate.netkarger.comnih.gov This indicates that PPC promotes adipocyte-specific cell death and fat breakdown through pathways mediated by TNF-α and IL-1β. nih.govnih.gov Unlike the rapid, necrotic cell death caused by deoxycholate, the apoptotic process induced by PPC is slower, typically observed after 24 hours. frontiersin.org

互动数据表

CompoundCell LineObserved EffectKey MediatorsSupporting Research
Phosphatidylcholine (PPC)3T3-L1 AdipocytesInduces apoptosis and lipolysisTNF-α, IL-1β researchgate.netkarger.comnih.gov
Phosphatidylcholine (PPC)C2C12 Myocytes, HUVEC, FibroblastsNo significant effect on viabilityN/A researchgate.netnih.gov
Deoxycholate (DC)Various (including adipocytes)Causes rapid cell lysis (necrosis)Detergent action frontiersin.orgzen-bio.comresearchgate.net

Synergistic and Modulatory Interactions between Phosphatidylcholine and Deoxycholate

While deoxycholate is the primary agent of cell membrane lysis, phosphatidylcholine appears to modulate this effect. frontiersin.org Some research suggests that PPC may have a protective role, reducing the harsh, disruptive effects of deoxycholate on adipocytes. researchgate.netsci-hub.st It is hypothesized that phosphatidylcholine can be incorporated into the lipid bilayer of cell membranes, which may reduce the disruptive impact of the deoxycholate detergent. researchgate.netsci-hub.st This interaction could explain why the combination might have a different perceived effect compared to deoxycholate alone, potentially reducing the intensity of the immediate inflammatory reaction. oup.com

Conversely, some studies suggest a synergistic effect, where the combination of deoxycholate and phosphatidylcholine leads to a more significant reduction in cell viability than either compound alone at certain concentrations. zen-bio.com The proposed mechanism involves deoxycholate causing immediate, non-specific necrosis, while PPC follows with a more delayed, apoptotic effect on the remaining adipocytes, potentially regulated by the inflammatory response initiated by deoxycholate. frontiersin.orgesmed.org This dual action of rapid necrosis followed by apoptosis and inflammation represents a complex interplay between the two components. frontiersin.org

Investigation of Compound-Compound Complex Formation (e.g., Mixed Micelles)

Research has shown that the components of Lipostabil, phosphatidylcholine and deoxycholate, can form complex structures known as mixed micelles. nih.govresearchgate.net Deoxycholate, a bile salt, acts as a detergent that can solubilize phospholipids (B1166683) like phosphatidylcholine. researchgate.netjcadonline.com This interaction leads to the formation of mixed micelles, which are aggregates that can incorporate other molecules. nih.govresearchgate.net

The formation of these mixed micelles is a critical aspect of the compound's mechanism. Studies using techniques like isothermal titration calorimetry have investigated the thermodynamics of the interaction between bile salts and phospholipid vesicles. researchgate.net These studies have shown that the solubilization of phospholipid vesicles by bile salts like deoxycholate leads to a transition from a vesicular to a micellar phase. researchgate.net The effectiveness of deoxycholate in this process is higher compared to other bile salts like sodium cholate, which is attributed to its lower critical micelle concentration (cmc). researchgate.net

The characteristics of the mixed micelles, such as their size and stability, are influenced by factors like the concentration of the components and the ionic strength of the environment. researchgate.net The formation of these complexes is believed to be crucial for the compound's activity, as they can interact with and disrupt cell membranes. jcadonline.com

Table 1: Research Findings on Mixed Micelle Formation

Study AspectFindingCitation
Components Phosphatidylcholine (PC) and Sodium Deoxycholate (SDC) form mixed micelles. nih.gov
Mechanism SDC, a bile salt, solubilizes PC to form a clear mixed micellar solution. nih.govresearchgate.net
Solubilization Unsaturated phospholipids require higher amounts of detergent to be transformed into micelles. researchgate.net
Effectiveness Sodium deoxycholate shows higher solubilization effectiveness compared to sodium cholate. researchgate.net
Influencing Factors Increasing ionic strength decreases the amount of bile salt necessary for mixed micelle formation. researchgate.net

Research on Protective or Enhancing Effects in Cellular Models

The individual components of this compound, as well as the complete formulation, have been studied in various cellular models to understand their effects on cell viability, function, and signaling pathways.

Deoxycholate's Cellular Effects:

Deoxycholate, as a detergent, has been shown to disrupt cell membranes, leading to cell lysis. jcadonline.comzen-bio.com In vitro studies have demonstrated that deoxycholate can cause the lysis of various cell types, including adipocytes. zen-bio.com However, research also suggests that the in vivo effects may be more selective. The presence of proteins, such as albumin, can decrease the lytic ability of deoxycholate, potentially explaining a degree of tissue selectivity. zen-bio.com

Further research has explored the concentration-dependent effects of deoxycholate on cancer cell lines. At lower concentrations, it has been observed to increase cell viability and promote the phosphorylation of AKT and the expression of cyclin D1. conicet.gov.ar Conversely, higher concentrations induce apoptosis and sustained activation of p38 and AKT. conicet.gov.ar In some cancer cell models, deoxycholate has been shown to have a hyperproliferative effect and to promote cell migration at modest doses. mdpi.com

Phosphatidylcholine's Cellular Effects:

Phosphatidylcholine has demonstrated protective effects in several cellular models. It has been shown to protect against advanced glycation end products (AGEs)-induced hepatic and renal cell injury by reducing the expression of the receptor for AGEs (RAGE) and attenuating inflammatory cytokine levels and NF-κB/MAPK signaling. nih.gov In studies using Caenorhabditis elegans, phosphatidylcholine supplementation increased survival under oxidative stress conditions and showed a protective effect against amyloid beta-induced toxicity. nih.gov

Furthermore, phosphatidylcholine has been found to have protective effects against arachidonic acid-induced cytotoxicity in human neuroblastoma SH-SY5Y cells, possibly by improving the stability of the cellular membrane. jst.go.jpresearchgate.net It has also been shown to protect against NSAID-induced gastrointestinal injury in rodent models by maintaining the hydrophobic properties of the mucosal surface. gutnliver.org

This compound's Effects on Cellular Models:

Studies on the complete this compound formulation have revealed a strong cytolytic effect on various cell types, including human preadipocytes, adipocytes, vascular and skeletal muscle cells, and renal epithelial cells. nih.govnih.govresearchgate.net This cell destruction is considered a primary mechanism for its observed effects. nih.gov The cytolytic activity is rapid, with significant cell death occurring within minutes of exposure. nih.govresearchgate.net

Table 2: Summary of Cellular Effects in Research Models

Compound/FormulationCellular ModelObserved EffectCitation
Deoxycholate Various cell types in vitroCell lysis zen-bio.com
Breast cancer cellsConcentration-dependent dual effects on cell viability conicet.gov.ar
Colonic cancer cell linesEnhanced overgrowth and migration at modest doses mdpi.com
Phosphatidylcholine HepG2 (human liver) and HK2 (human kidney) cellsProtection against AGEs-induced injury nih.gov
Caenorhabditis elegansIncreased survival under oxidative stress nih.gov
SH-SY5Y (human neuroblastoma) cellsProtection against arachidonic acid-induced cytotoxicity jst.go.jpresearchgate.net
This compound Human preadipocytes, adipocytes, muscle cells, epithelial cellsStrong cytolytic effect and cell destruction nih.govnih.govresearchgate.net

In Vitro Research Models and Methodologies for Compound Study

Adipocyte Cell Culture Systems (e.g., 3T3-L1 Preadipocytes and Differentiated Adipocytes, Primary Adipocytes)

A cornerstone of in vitro research on Lipostabil involves the use of adipocyte cell culture systems. The most common model is the 3T3-L1 cell line, which are mouse preadipocytes that can be chemically induced to differentiate into mature, lipid-filled adipocytes. zen-bio.comnih.govplos.org This model allows researchers to study the compound's effects on both developing and mature fat cells. zen-bio.comnih.govplos.org

In addition to cell lines, primary human adipocytes and preadipocytes are also used. nih.govrivm.nl These cells are isolated directly from human adipose tissue obtained during procedures like abdominoplasty or liposuction. nih.govrivm.nl The use of primary cells provides a more direct understanding of how this compound affects human fat cells. nih.govrivm.nl

The process of differentiating 3T3-L1 preadipocytes into adipocytes is a standard laboratory procedure. caldic.complos.org It involves culturing the cells in a specific medium containing a cocktail of substances, including dexamethasone, 3-isobutyl-1-methylxanthine (B1674149) (IBMX), and insulin (B600854), to stimulate the transformation into mature adipocytes. caldic.complos.orgmdpi.com

Assessment of Cellular Responses and Viability

A key aspect of in vitro studies is to determine how this compound affects the health and integrity of adipocytes. This is achieved through both qualitative and quantitative methods.

Direct observation under a microscope provides a visual understanding of the compound's impact. Phase-contrast microscopy is used to view native, unstained cells, revealing changes in cell shape and membrane integrity. zen-bio.com Studies have shown that treatment with this compound leads to a visible loss of cell barrier integrity in adipocytes. zen-bio.com

Fluorescent microscopy, often using dyes like acridine (B1665455) orange, offers a more detailed view of cell viability. nih.govresearchgate.net In viable cells, acridine orange stains the nuclei green, while in dead or damaged cells, the nuclei appear orange. nih.govresearchgate.net Research has demonstrated that adipocytes treated with this compound show a significant increase in orange-stained nuclei, indicating widespread cell death. nih.govresearchgate.net

To obtain measurable data on cell viability, researchers employ quantitative assays like the MTT assay. zen-bio.complos.orgresearchgate.net This colorimetric assay measures the metabolic activity of cells, which is directly proportional to the number of viable cells. A decrease in the measured absorbance indicates a reduction in cell viability. zen-bio.comcaldic.com

Studies using the MTT assay have consistently shown that this compound and its component deoxycholate significantly reduce the viability of adipocytes in a dose-dependent manner. zen-bio.comnih.govplos.org In contrast, phosphatidylcholine alone does not have a significant effect on cell viability at similar concentrations. zen-bio.com

Table 1: Effect of this compound and its Components on 3T3-L1 Adipocyte Viability (MTT Assay)

Treatment Concentration Cell Viability (% of Control) Significance
Deoxycholate 0.15 mg/ml 40.75 ± 18.37 p < 0.05
This compound 0.10 mg/ml 54.36 ± 12.85 p < 0.05
This compound 1.0 mg/ml 21.16 ± 9.97 p < 0.01
Phosphatidylcholine Not specified No significant loss Not significant

Data sourced from a study on 3T3-L1 adipocytes. zen-bio.com

Analysis of Lipid Dynamics and Metabolic Markers in Cell Culture

Understanding how this compound affects the lipids stored within adipocytes is another critical area of investigation.

Lipolysis is the metabolic process of breaking down stored triglycerides into glycerol (B35011) and free fatty acids. zen-bio.comnih.gov To determine if this compound induces this process, researchers measure the release of these molecules into the cell culture medium. zen-bio.comnih.govbiocat.com

Enzymatic assays are used to quantify the amount of glycerol and free fatty acids present. zen-bio.combiocat.com Despite the destructive effects of this compound on adipocytes, studies have shown that it does not significantly increase the release of glycerol, which is a key indicator of enzymatic lipolysis. zen-bio.comnih.gov This suggests that the reduction in fat volume observed is not due to the stimulation of a natural metabolic pathway. zen-bio.comnih.gov

Table 2: Glycerol Release from 3T3-L1 Adipocytes after Treatment

Treatment Glycerol Concentration (µg/ml) Significance
Negative Control 2.86 ± 1.17 -
Isoproterenol (Positive Control) 5.46 ± 0.91 p < 0.05
This compound No significant rise Not significant
Phosphatidylcholine No significant rise Not significant
Deoxycholate No significant rise Not significant

Data represents the mean ± standard deviation from a lipolysis assay. zen-bio.com

Some research has indicated that while phosphatidylcholine treatment may lead to the release of triglycerides, the effect on free fatty acid release is minimal, further supporting that the primary mechanism is not traditional lipolysis. plos.orgnih.gov

Oil Red O is a fat-soluble dye used to stain neutral lipids, primarily triglycerides, within cells. sigmaaldrich.comucla.edunih.gov This technique allows for the visualization and quantification of lipid accumulation in adipocytes. mdpi.comsigmaaldrich.comnih.gov After staining, the red-stained lipid droplets can be observed under a microscope. nih.govsigmaaldrich.com The dye can also be extracted from the cells and measured spectrophotometrically to provide a quantitative assessment of the lipid content. ucla.edunih.gov

Studies have utilized Oil Red O staining to confirm the differentiation of preadipocytes into mature adipocytes, characterized by the presence of lipid vacuoles. caldic.complos.org Following treatment with phosphatidylcholine, a noticeable decrease in the number of cells stained positive with Oil Red O has been observed, indicating a reduction in lipid-containing adipocytes. caldic.complos.org

Gene and Protein Expression Profiling in Cellular Models

The analysis of gene and protein expression provides critical insights into the cellular pathways modulated by this compound. Techniques such as quantitative real-time polymerase chain reaction (qRT-PCR) and Western blotting are fundamental in quantifying these changes.

Quantitative real-time PCR (qRT-PCR) is a sensitive technique used to measure the messenger RNA (mRNA) levels of specific genes, providing a snapshot of gene activity at a particular time. In the context of this compound research, qRT-PCR has been employed to assess the expression of genes involved in adipocyte function, lipolysis, and inflammation.

Research using 3T3-L1 adipocytes has demonstrated that treatment with phosphatidylcholine (PPC), a key component of this compound, can significantly alter gene expression. One study found that PPC treatment led to a notable decrease in the mRNA expression of Fatty Acid Binding Protein 4 (FABP4), a marker for mature adipocytes. plos.orgnih.gov

Furthermore, studies have investigated the inflammatory response induced by the components of this compound. In one in vitro study on 3T3-L1 adipocytes, PPC was shown to increase the mRNA expression of the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β). nih.gov This study also suggested that the expression of these cytokines is regulated through the Nuclear Factor-kappa B (NFκB) signaling pathway. nih.gov In vivo experiments have complemented these findings, showing that deoxycholate (DC) injections lead to an increased expression of macrophage markers and inflammatory cytokines, including IL-1β. nih.gov

Another key gene in lipid metabolism is Hormone-Sensitive Lipase (B570770) (HSL). While direct qRT-PCR data for HSL in response to in vitro this compound treatment is limited in the provided search results, the regulatory effects of TNF-α on HSL have been documented. TNF-α has been shown to reduce HSL mRNA levels in human adipocytes, suggesting a potential indirect mechanism for this compound's action on HSL expression through the induction of TNF-α. semanticscholar.org

Gene TargetCellular ModelTreatmentObserved Change in mRNA ExpressionReference
FABP4 3T3-L1 AdipocytesPhosphatidylcholine (PPC)Decrease plos.orgnih.gov
TNF-α 3T3-L1 AdipocytesPhosphatidylcholine (PPC)Increase nih.gov
IL-1β 3T3-L1 AdipocytesPhosphatidylcholine (PPC)Increase nih.gov
HSL Human AdipocytesTNF-αDecrease semanticscholar.org

Western blotting is a widely used technique to detect and quantify specific proteins in a sample. This method provides information on the amount of functional protein present in the cell, which is a crucial downstream indicator of gene expression changes.

In vitro studies on 3T3-L1 adipocytes have utilized Western blotting to analyze the protein levels of key markers following treatment with this compound components. It was observed that a formula of PPC and DC decreased the protein levels of FABP4 in mature adipocytes. plos.orgnih.gov The same study also examined the protein expression of HSL. plos.org

The inflammatory effects of PPC have also been confirmed at the protein level. In 3T3-L1 adipocytes, PPC treatment led to an increase in the protein expression of TNF-α and IL-1β. nih.gov This study further demonstrated through Western blot analysis that PPC treatment promotes the nuclear translocation of NFκB, indicating the activation of this inflammatory signaling pathway. nih.gov

The interplay between these proteins is complex. For instance, while PPC can induce TNF-α expression, TNF-α itself has been shown to reduce the protein expression of HSL in human adipocytes, suggesting a regulatory feedback loop. semanticscholar.org

Protein TargetCellular ModelTreatmentObserved Change in Protein LevelReference
FABP4 3T3-L1 AdipocytesPPC/DC FormulaDecrease plos.orgnih.gov
HSL Human AdipocytesTNF-αDecrease semanticscholar.org
TNF-α 3T3-L1 AdipocytesPhosphatidylcholine (PPC)Increase nih.gov
IL-1β 3T3-L1 AdipocytesPhosphatidylcholine (PPC)Increase nih.gov
NFκB (nuclear) 3T3-L1 AdipocytesPhosphatidylcholine (PPC)Increase nih.gov

Ex Vivo and Animal Model Investigations into Compound Effects

Utilization of Adipose Tissue Biopsies and Explant Models for Ex Vivo Analysis

Ex vivo studies using human adipose tissue obtained from procedures like abdominoplasty have provided a controlled environment to observe the direct effects of Lipostabil and its components. researchgate.net In these experiments, adipose tissue samples are treated with this compound, deoxycholate alone, or control solutions such as saline. researchgate.net Researchers can then analyze the morphological and immunohistochemical changes over specific time intervals. researchgate.net

These studies have demonstrated that this compound and deoxycholate cause significant damage to adipocyte cell membranes. researchgate.net The primary mechanism appears to be a chemical-toxic destruction rather than a physiologically induced, programmed cell death. researchgate.net Analysis often involves hematoxylin-eosin (H&E) staining to observe tissue morphology and immunohistochemistry to detect markers of cellular processes like necrosis, such as Tumor Necrosis Factor-alpha (TNF-alpha). researchgate.net

Murine and Other Animal Models for Compound Effect Characterization

Various animal models, including rats, rabbits, and pigs, have been employed to study the in vivo effects of this compound injections. nih.govresearchgate.netewhde.com These models allow for the examination of the compound's impact on localized fat deposits and surrounding tissues over time. A common experimental design involves injecting this compound into a specific fat pad on one side of the animal and a saline control on the contralateral side. nih.govresearchgate.net This allows for direct comparison within the same animal, minimizing individual variability.

Histopathological Analysis of Adipose Tissue (e.g., Fat Necrosis, Inflammatory Cell Infiltration, Fibrosis)

Histopathological examination of tissue samples from animal models consistently reveals a series of inflammatory events following this compound injection. These changes are characterized by:

Fat Necrosis: The primary and most immediate effect observed is the death of fat cells (adipocytes). nih.govewhde.comresearchgate.net This is evident through the disruption of adipocyte membranes and the release of their lipid contents.

Inflammatory Cell Infiltration: The initial necrosis triggers an acute inflammatory response, characterized by the infiltration of neutrophils. nih.govresearchgate.net This is followed by a chronic inflammatory phase involving lymphocytes, histiocytes, and macrophages, including the formation of foam cells as they engulf the released lipids. nih.govresearchgate.net The presence of a histiocytic and giant cell reaction is also noted. nih.gov

Fibrosis: Over time, the inflammatory process leads to the development of fibrosis, which involves the thickening of connective tissue septa and the formation of a pseudocapsule around the affected area. researchgate.netresearchgate.net

A semi-quantitative scoring system is often used to grade the extent of these histological changes, including the amount of normal fat, fat necrosis, inflammatory activity, and the stage of fibrosis. nih.gov

Table 1: Histopathological Findings in Animal Models After this compound Injection

Histopathological FeatureDescription of FindingsCommonly Observed Timeframe
Fat NecrosisDisruption and destruction of adipocyte cell membranes.Early (within hours to days) researchgate.net
Neutrophilic InfiltrationInfiltration of neutrophils as part of the acute inflammatory response.Early (4 to 48 hours) researchgate.net
Lymphocytic and Macrophage InfiltrationPresence of T-lymphocytes and macrophages (including foam cells) indicating a chronic inflammatory response.Intermediate to Late (from day 10 to 60 days) researchgate.net
FibrosisThickening of connective tissue septa and formation of a fibrous capsule.Late (evident by 60 days) researchgate.net

Assessment of Tissue-Selective Effects and Organ-Specific Interactions

Research has investigated whether the effects of the components of this compound are selective for adipose tissue. While deoxycholate, a detergent, can lyse various cell types in vitro, its in vivo effects appear to be more targeted towards fat. zen-bio.com One hypothesis for this selectivity is that protein-rich tissues may partially neutralize the detergent activity of deoxycholate, whereas adipose tissue, with its lower protein content, is more susceptible. zen-bio.com

Studies in rats have also examined the effects of the compound's components on other tissues, such as peripheral nerves. oup.com These investigations are crucial for understanding the broader physiological impact of the injections. Furthermore, research has explored the potential of using tissue-selective gene therapies to modulate adipose tissue, which could provide insights into targeted fat reduction strategies. nih.gov

Investigation of Metabolic and Structural Changes in Research Models

Beyond histological analysis, studies have delved into the metabolic and structural alterations induced by this compound in research models.

Analysis of Localized Tissue Remodeling

The injection of this compound initiates a process of localized tissue remodeling. This begins with the destruction of adipocytes and the subsequent inflammatory response. nih.govresearchgate.net The clearance of cellular debris and lipids by macrophages, followed by the deposition of new collagen and the formation of fibrous tissue, represents a significant structural change in the treated area. researchgate.net This remodeling process ultimately contributes to the reduction in fat volume observed clinically.

Biochemical Markers in Research Animal Models

In research animal models, various biochemical markers are assessed to understand the systemic and local metabolic effects. While specific studies on a broad range of biochemical markers following this compound injection are not extensively detailed in the provided context, related research in animal models often involves the analysis of:

Inflammatory Markers: Markers such as TNF-alpha are measured to quantify the inflammatory response. researchgate.net

Lipid Metabolism Markers: Changes in the expression of enzymes involved in lipolysis, such as hormone-sensitive lipase (B570770) (HSL) and adipose tissue triglyceride lipase (ATGL), as well as proteins involved in fatty acid uptake like CD36, have been evaluated in human studies, and similar markers could be assessed in animal models. oup.com

Markers of Systemic Inflammation and Metabolism: Plasma levels of C-reactive protein, lipid profiles, and glucose concentrations are often monitored to assess any systemic metabolic effects. oup.com

The use of biochemical markers is a broad field in veterinary and medical research, with markers like lipocalins, myeloperoxidase, and metalloproteinases being used to assess inflammation, and lipid disorders, among other conditions. nih.govmdpi.comnih.gov

Biochemical and Molecular Pathways Underpinning Compound Action

Lipid Bilayer Interactions and Surfactant Properties of Deoxycholate

The principal mechanism by which Lipostabil induces its effects is through the detergent action of sodium deoxycholate on cell membranes. paulogentil.comepa.gov Deoxycholate is a bile salt that possesses amphiphilic properties, meaning it has both hydrophobic (fat-attracting) and hydrophilic (water-attracting) regions. clinisciences.commdpi.com This structure allows it to function as a biological detergent, disrupting the lipid bilayer of cell membranes. paulogentil.comoup.com

The process of membrane disruption by deoxycholate involves several stages. Initially, deoxycholate monomers partition into the outer layer of the cell membrane. oup.comnih.gov As the concentration of deoxycholate increases, it compromises the integrity of the lipid bilayer, leading to the solubilization of the membrane. nih.govnih.gov This action is not specific to fat cells and affects all cell types it encounters. researchgate.netnih.gov The deoxycholate molecules essentially break apart the membrane, forming mixed micelles composed of lipids, membrane proteins, and the deoxycholate itself. nih.govlongdom.org This leads to a nonspecific lysis of the cell membrane, causing the cell to release its contents. paulogentil.comresearchgate.netmdedge.com

Studies comparing the effects of the complete phosphatidylcholine/deoxycholate formula to isolated deoxycholate have demonstrated that deoxycholate alone is responsible for the cell lysis observed. paulogentil.comepa.govresearchgate.net In these formulations, phosphatidylcholine is solubilized by deoxycholate, which is necessary to keep the phospholipid in an injectable, aqueous form. longdom.orgnih.gov While phosphatidylcholine is a major component of cell membranes, it does not act as a detergent. oup.com Some research suggests that phosphatidylcholine may have a protective role, potentially reducing the aggressive detergent effects of deoxycholate and delaying the onset of the tissue reaction. oup.comresearchgate.net

The surfactant properties of deoxycholate are concentration-dependent. clinisciences.comljmu.ac.uk Higher concentrations lead to more rapid and extensive membrane disruption. ljmu.ac.uk This membranolytic activity is a key feature of its action in the this compound formulation. nih.gov

Table 1: Effect of Deoxycholate and Phosphatidylcholine Formulation on Cell Viability

Treatment GroupConcentrationOutcome
Phosphatidylcholine Formulation0.5 mg/mlNearly 100% fat cell lysis after 24 hours researchgate.netnih.gov
Sodium Deoxycholate0.21 mg/mlNearly 100% fat cell lysis after 24 hours researchgate.netnih.gov
Isolated Deoxycholate0.5%Profoundly decreased viability of cultured cells paulogentil.com
Phosphatidylcholine Alone5%Did not significantly affect adipocyte viability researchgate.net

Regulation of Adipocyte Lipid Hydrolysis and Storage Mechanisms

The primary effect on adipocytes is not a regulated stimulation of lipolysis (the enzymatic breakdown of stored triglycerides) but rather the direct destruction of the cells. nih.govresearchgate.net When the adipocyte cell membrane is lysed by deoxycholate, the intracellular contents, including stored triglycerides, are released into the extracellular space. nih.govplos.org

Some early theories proposed that phosphatidylcholine might stimulate lipases, the enzymes responsible for breaking down triglycerides into fatty acids and glycerol (B35011). longdom.orgpaulogentil.com However, subsequent research has shown that neither phosphatidylcholine nor deoxycholate leads to a significant induction of an enzymatic lipolytic pathway. researchgate.netresearchgate.net The reduction in fat is achieved through cell necrosis, not by accelerating the natural metabolic process of fat breakdown within the cell. nih.govnih.gov

Table 2: Research Findings on Adipocyte Response to this compound Components

ComponentObserved EffectMechanism
Sodium DeoxycholateAdipocyte death, inflammation longdom.orgresearchgate.netNonspecific cell membrane lysis (detergent action) paulogentil.com
PhosphatidylcholineMinimal effect on adipocyte viability alone researchgate.netplos.orgProposed to have a protective or modulating role against deoxycholate's effects oup.comresearchgate.net
PC-DC CombinationAdipocyte necrosis, macrophage infiltration, reduced fat volume nih.govnih.govwustl.eduPrimarily driven by deoxycholate-induced adipocytolysis paulogentil.comepa.gov

Interplay with Choline (B1196258) and Lipid Metabolism Pathways

Once the adipocytes are destroyed, their components, including phosphatidylcholine from the cell membranes and the released triglycerides, enter the systemic circulation to be metabolized. Phosphatidylcholine is a crucial component of the body's lipid metabolism. paulogentil.comoup.com It is the most important membrane lipid and is transported in the blood via lipoproteins. longdom.orgoup.com The body metabolizes phosphatidylcholine into choline, fatty acids, and glycerol. paulogentil.comoup.com

Choline itself is an essential nutrient that plays a vital role in several metabolic pathways. imrpress.comimrpress.com It is a precursor for the synthesis of the neurotransmitter acetylcholine and is involved in the transport of lipids from the liver. longdom.orgimrpress.com Through its metabolite, betaine, choline also participates in methyl metabolism. imrpress.comimrpress.com An adequate supply of phosphatidylcholine is necessary for the proper assembly and secretion of very-low-density lipoproteins (VLDL) from the liver, which is the primary mechanism for exporting fat from the liver. nih.gov

Deoxycholic acid also has systemic metabolic effects. Studies have shown that oral administration of deoxycholate can lead to a reduction in serum cholesterol levels. nih.govnih.govfao.org This is achieved, in part, by decreasing the absorption of cholesterol from the intestine. nih.govfao.org Deoxycholate can also influence the synthesis of primary bile acids and cholesterol. nih.govnih.gov After local administration via the this compound formulation, the released lipids and the components of the formulation are processed through these existing metabolic pathways. The fatty acids and glycerol from the destroyed adipocytes can be either oxidized for energy or re-stored elsewhere in the body. paulogentil.comoup.com

Advanced Analytical Techniques for Compound Characterization and Research

Spectroscopic and Chromatographic Methods for Compound Quantification and Identification

Chromatographic and spectroscopic methods are fundamental for the separation, identification, and quantification of the components within "lipostabil" formulations.

Thin Layer Chromatography (TLC) is a widely used technique for the isolation, identification, and determination of lipid components, including phosphatidylcholine umn.eduseafdec.org. It offers a fast and efficient way to analyze small amounts of lipids seafdec.org.

Applications and Methodology:

Isolation and Purity Confirmation : Phosphatidylcholine can be isolated from total lipid extracts using TLC, and its purity can be subsequently confirmed by techniques such as High-Performance Liquid Chromatography (HPLC) umn.eduresearchgate.net.

In-situ Enzymatic Hydrolysis : A notable application involves in-situ enzymatic hydrolysis of phosphatidylcholine directly on the TLC plate. After separating PC, phospholipases can be applied to the PC band. This process converts PC into lysophosphatidylcholine (B164491) (LPC) and free fatty acids (FFAs), which can then be further separated by a second-dimensional chromatography on the same plate umn.eduresearchgate.net. This method avoids the need for extraction, minimizing material loss and saving time umn.edu.

Detection : Various reagents are employed for detecting phospholipids (B1166683) on TLC plates. Dragendorff reagent reacts with choline (B1196258) and phosphatidylcholine, producing reddish-brown spots. Dittmer-Lester reagent is suitable for detecting phospholipids, forming blue spots upon heating after spraying seafdec.org. Fluorescence reagents like 2',7'-dichlorofluorescence ethanol (B145695) solution or rhodamine B ethanol solution can also be used, making lipid spots appear as fluorescent spots under UV light seafdec.org.

Research Findings on Lipid Pattern Variability: TLC has been utilized to investigate lipid pattern variability in cell culture media after treatment with deoxycholate (DOC), phosphatidylcholine (PC), or their mixture. Studies have shown that DOC treatment leads to detrimental morphological effects on adipocytes, while PC treatment does not significantly affect adipocyte viability. The analysis of the lipid pattern in the culture medium via TLC helps in understanding the effects of these compounds on cellular lipids researchgate.net.

Reversed-Phase Liquid Chromatography (RP-LC) is a specific and sensitive method for the quantitative determination of deoxycholate, especially in complex matrices researchgate.netnih.gov.

Methodology and Performance:

Sample Preparation : Prior to LC analysis, deoxycholic acid is often concentrated using solid-phase extraction (SPE), which also serves to remove proteinaceous material from samples researchgate.netnih.gov. This clean-up procedure has been shown to be quantitative researchgate.net.

Internal Standard : Cholic acid is commonly used as an internal standard to ensure accuracy in quantification, with calculations based on the ratio of the internal standard to the test solute researchgate.netnih.gov.

Chromatographic Conditions : RP-LC methods typically employ C18 columns and mobile phases consisting of mixtures like acetonitrile, methanol, and diluted formic acid solutions, often at a controlled pH researchgate.netakjournals.com. Detection is frequently performed using a refractive index detector akjournals.com.

Linearity and Detection Limits : RP-LC methods for deoxycholate have demonstrated linearity over a range, for instance, between 3 and 200 micrograms/mL, with limits of detection (LOD) around 0.4 micrograms on-column and lower limits of quantitation (LOQ) at approximately 1.6 micrograms on-column researchgate.net.

Specificity and Variability : RP-LC offers higher specificity compared to traditional colorimetric methods for deoxycholate quantification researchgate.netnih.gov. Replicate assays show acceptable levels of intra- and inter-day variability researchgate.net.

Example Data Table for Deoxycholate Quantification (Illustrative):

ParameterValue
Linearity Range3 - 200 µg/mL researchgate.net
Limit of Detection (LOD)~0.4 µg on-column researchgate.net
Limit of Quantitation (LOQ)~1.6 µg on-column researchgate.net
Recovery (SPE)Quantitative researchgate.net
SpecificityHigh (vs. colorimetric) nih.gov

Mass Spectrometry-Based Approaches for Molecular Interaction and Derivatization Analysis

Mass Spectrometry (MS) and its hyphenated techniques are powerful tools for the detailed analysis of phosphatidylcholine, deoxycholate, and their interactions, providing insights into molecular species and derivatization springernature.com.

Applications and Techniques:

Phospholipid Analysis : The combination of Phosphorus-31 Nuclear Magnetic Resonance (P-31 NMR) spectroscopy and MS offers a robust alternative for analyzing phospholipids in complex mixtures. Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electron-Spray Ionization (ESI) coupled with MS allow for the analysis of intact lipids springernature.com.

Oxidized Phosphatidylcholines : LC-MS approaches, particularly those coupling hydrophilic interaction liquid chromatography (HILIC) with Fourier Transform Mass Spectrometry (FTMS) (e.g., Orbitrap), have been developed for the analysis of oxidized phosphatidylcholines. These methods leverage retention time, exact mass at high resolution, and collision-induced dissociation (CID) fragment spectra for identification and quantification mdpi.com. This approach can separate major lipid classes and offers increased sensitivity for oxidized phosphatidylcholines compared to reversed-phase chromatography mdpi.com.

Molecular Interaction Studies : MS can be used to study molecular interactions, for example, by monitoring changes in mass peaks upon UV irradiation of photolabile compounds to confirm conversions or interactions mpi-cbg.de. In the context of "this compound," MS can help elucidate how deoxycholate interacts with phosphatidylcholine to form mixed micelles, a crucial aspect of the formulation's stability and function longdom.orglongdom.org.

Isotopic Labeling for Metabolic Studies : Mass spectrometry imaging (MSI) combined with stable isotope labeling allows for spatial analysis of phosphatidylcholine metabolism in tissues. For instance, using universally 13C-labeled dipalmitoyl PC (U13C-DPPC) as a tracer and methyl-D9-choline, researchers can image the distribution of intact and metabolic products, as well as newly synthesized PC species, providing insights into lipid remodeling processes nih.gov. Precursor ion scans targeting specific headgroup fragments (e.g., m/z +184 for unlabeled PC and m/z +193 for D9-choline labeled PC) are used for detection nih.gov.

Detailed Research Findings (Example from Isotopic Labeling): In studies involving mouse lung tissue, MSI with high mass resolution, coupled with dual stable isotope labeling (U-13C-DPPC and methyl-D9-choline), has enabled visualization of phosphatidylcholine metabolism. This approach revealed that exogenous surfactant did not inhibit endogenous PC synthesis and allowed for the localization of acyl chain remodeling processes acting on the U-13C-DPPC-labeled surfactant, leading to the formation of polyunsaturated PC lipids nih.gov. Specific ions like [U13C-PC32:0+Na]+ at m/z 796.6854 were detected, which are exclusively derived from the therapeutic surfactant nih.gov.

Fluorescence-Based Detection and Imaging Techniques for Cellular Research

Fluorescence-based techniques are valuable for studying the cellular interactions of compounds like phosphatidylcholine and deoxycholate, particularly in cellular research contexts.

Applications and Principles:

Lipid Signaling and Metabolism : Fluorescence-based methods are employed to analyze lipid signaling pathways. High-throughput assays often use phosphoinositide-binding pleckstrin homology (PH) domains as detectors to measure the production or localization of specific lipids like PIP3 unc.edu.

Enzymatic Assays : Fluorescently labeled lipid substrates can be developed to monitor metabolite formation and enzyme activities, such as phospholipase D (PLD) activity, which hydrolyzes phosphatidylcholine unc.edumdpi.com. Choline oxidase and peroxidase enzymes can be coupled to quantify released choline by forming a colored or fluorescent complex mdpi.com.

Cellular Imaging : GFP-tagged PH domains have been used in microscopy to indirectly assess the enzymatic activities of lipid-modifying enzymes in cell-based assays unc.edu. Nanoprobes based on rhodamine B-labeled phospholipids have been developed for fluorescence detection and imaging of PLD in cell lysates mdpi.com.

Membrane Fluidity Studies : Fluorescence depolarization studies utilize fluorescent probes to investigate phase transitions and fluidity in phospholipid bilayers, including those composed of phosphatidylcholine acs.org.

Deoxycholate in Cell Lysis Studies : While deoxycholate is a detergent that can disrupt cell membranes, its effects and interactions in cellular contexts can be observed using fluorescence microscopy, often in conjunction with viability stains (e.g., acridine (B1665455) orange/ethidium bromide) to differentiate viable and necrotic cells researchgate.net. For instance, deoxycholate is a component of cell lysis buffers (e.g., RIPA buffer) used in cellular research, where it aids in protein extraction by disrupting membranes nih.gov.

Research Findings (Example on PLD Activity): Fluorescence biosensors, such as graphene-based nano-assemblies employing fluorescein-labeled phospholipids, have been proposed for sensitive detection of PLD activity mdpi.com. In a clinical context, PLD activity has been found to be considerably higher in mammary carcinoma cell lysate compared to normal mammary cells (2921.4 ± 216.7 U/L vs. 408.6 ± 28.7 U/L), demonstrating the utility of these techniques in quantitative cellular research mdpi.com.

Ethical Considerations and Methodological Rigor in Compound Research

Ethical Aspects of Animal Experimentation in Lipid Metabolism and Adipose Tissue Research

The use of animal models in lipid metabolism and adipose tissue research is governed by internationally recognized ethical principles, primarily centered around the framework of the "Three Rs": Replacement, Reduction, and Refinement. scielo.org.mxssbfnet.com These principles guide the ethical decision-making process for Institutional Animal Care and Use Committees (IACUC) and researchers. scielo.org.mx Growing awareness of animal sentience and the potential for pain and suffering has led to strong opposition to animal research where alternatives are not considered. nih.govjpmh.orgnih.gov

Replacement: This principle encourages researchers to use non-animal methods whenever possible. scielo.org.mx Before proceeding with animal studies on a compound like Lipostabil, researchers have an ethical obligation to explore in vitro models, such as cell cultures, or ex vivo tissue samples to understand its basic mechanisms of action. nih.gov For instance, initial studies on the cytolytic effects of phosphatidylcholine and deoxycholate formulations can be effectively performed on cultured adipocytes, fibroblasts, and endothelial cells. researchgate.net

Reduction: When animal use is unavoidable, the principle of reduction mandates using the minimum number of animals necessary to obtain statistically significant and scientifically valid data. scielo.org.mxssbfnet.com This requires careful experimental design, including power calculations to determine appropriate sample sizes. Preclinical studies on fat-dissolving agents have utilized various animal models, including rabbits and pigs, to observe effects on subcutaneous fat pads. researchgate.net

Refinement: This principle focuses on minimizing any potential pain, suffering, or distress to the animals. ssbfnet.comforskningsetikk.no For research involving injections that induce inflammation and cell necrosis, such as those with this compound, refinement is critical. longdom.org This includes the use of appropriate anesthesia during procedures, analgesics to manage post-procedural pain, and the establishment of humane endpoints to ensure animals are not subjected to prolonged suffering. nih.gov Housing and husbandry conditions must also be optimized for the specific needs of the species being studied. ssbfnet.com

Researchers bear the responsibility for considering the balance between potential scientific benefits and the welfare of the animals involved. forskningsetikk.no The justification for the research must be clear, with achievable aims of increasing knowledge about the compound's effect on lipid metabolism and adipose tissue function. animal-journal.eu

Table 1: The "Three Rs" of Animal Experimentation in Adipose Tissue Research
PrincipleDescriptionApplication in Lipid Metabolism Research
Replacement Avoiding or replacing the use of animals with non-animal alternatives.Utilizing in vitro cell cultures (e.g., 3T3-L1 adipocytes) or computer modeling (in silico) to screen compounds and study cellular mechanisms of fat reduction. scielo.org.mxnih.gov
Reduction Using the minimum number of animals required to achieve robust scientific results.Employing proper statistical design and power analysis to avoid using an excessive number of animals in studies investigating fat pad reduction. forskningsetikk.no
Refinement Minimizing animal suffering and improving welfare.Using analgesia to manage inflammation-induced pain after injection of cytolytic compounds and establishing clear humane endpoints. ssbfnet.comforskningsetikk.no

Methodological Limitations and Considerations for Reproducibility in In Vitro Models

While in vitro models are essential for replacing and reducing animal use, they have inherent limitations that researchers must consider to ensure the reproducibility and translational relevance of their findings. Adipocytes, the primary cells of adipose tissue, pose unique challenges in culture. physiology.orguniv-tlse3.fr

One major limitation is that isolated and cultivated primary cells often differ significantly from their counterparts within a living organism. nih.gov The process of isolating primary preadipocytes and differentiating them in a two-dimensional (2D) culture can alter their gene expression and metabolic functions. nih.gov Furthermore, 2D cell culture models fail to replicate the complex three-dimensional (3D) architecture, cell-cell interactions, and extracellular matrix environment of adipose tissue in vivo. nih.govnih.gov This can affect how cells respond to compounds like this compound.

The reproducibility of in vitro studies can be hampered by several factors:

Cell Line Authenticity and Stability: Cell lines like 3T3-L1, while widely used, can exhibit genetic drift over numerous passages, potentially altering their differentiation capacity and metabolic responses. physiology.org

Culture Conditions: Minor variations in culture media, serum batches, and differentiation protocols can lead to significant differences in experimental outcomes between laboratories. researchgate.net

Lack of Complexity: Standard in vitro models often consist of a single cell type (monoculture), failing to capture the crucial interactions between adipocytes, immune cells, endothelial cells, and fibroblasts that occur in actual adipose tissue and contribute to the inflammatory response seen after injection of fat-dissolving compounds. physiology.orgnih.gov

To address these limitations, more advanced models such as 3D spheroid cultures are being developed. univ-tlse3.frnih.gov These models can better mimic the in vivo microenvironment and provide more physiologically relevant data on adipocyte function and response to external stimuli. physiology.orgnih.gov However, even these models cannot fully replicate the systemic metabolic effects and inter-organ crosstalk observed in a whole organism. nih.gov

Table 2: Comparison of In Vitro Models for Adipose Tissue Research
Model TypeAdvantagesLimitations
2D Monolayer Cultures (e.g., 3T3-L1) High-throughput, cost-effective, easy to use, good for initial screening. physiology.orgnih.govLacks 3D architecture, poor representation of in vivo cell interactions, may not achieve fully mature adipocyte phenotype. nih.govresearchgate.net
Primary Adipocyte Cultures More physiologically relevant than immortalized cell lines. mdpi.comLimited lifespan, difficult to culture, gene expression can change significantly once removed from the in vivo environment. nih.gov
3D Spheroid Cultures Better recapitulates in vivo cell morphology, cell-cell, and cell-matrix interactions. univ-tlse3.frnih.govMore complex and costly to maintain, potential for necrotic cores if spheroids become too large.
Organ-on-a-Chip Allows for dynamic culture conditions and modeling of inter-organ interactions. scielo.org.mxTechnically challenging, still in development, may not fully replicate systemic complexity.

Strategies for Mitigating Bias and Confounding Factors in Preclinical Study Design

To ensure that the results of preclinical studies are reliable and unbiased, a rigorous study design is essential. Bias can be introduced at various stages, including planning, data collection, and analysis. nih.gov Several strategies can be implemented to minimize these risks.

Randomization: Animals should be randomly allocated to treatment and control groups to prevent selection bias. This ensures that any inherent differences between animals are evenly distributed across the groups, preventing them from systematically affecting the outcome. nih.gov

Blinding: Whenever possible, both the individuals administering the treatment and those assessing the outcomes should be blinded to the group assignments. This prevents performance and detection bias, where knowledge of the treatment could subconsciously influence how an animal is handled or how a result is measured. nih.gov

Appropriate Controls: The inclusion of proper control groups is fundamental. In studies of injectable compounds like this compound, this would include a group receiving a placebo (e.g., saline solution) and potentially a group receiving the vehicle solution without the active components (e.g., deoxycholate alone) to distinguish the effects of individual ingredients. researchgate.netresearchgate.net

Confounding factors are variables that can influence both the treatment and the outcome, leading to spurious associations. In research on lipid metabolism and adipose tissue, several potential confounders must be carefully controlled:

Diet and Environment: The type of diet (e.g., high-fat vs. standard chow) and housing conditions can significantly impact adipose tissue mass, inflammation, and metabolic health. nih.govresearchgate.net

Age, Sex, and Genetics: These biological variables have a profound effect on lipid metabolism and body composition. nih.govmdpi.com For example, studies have shown sex-specific differences in response to diet-induced obesity. researchgate.net The genetic background or strain of the animal model is also a critical factor. nih.gov

Reverse Causality: In studies examining obesity and metabolic disease, it is important to consider that chronic illness can cause changes in body composition, which could be mistaken for an effect of the treatment. nih.gov

Adherence to standardized reporting guidelines, such as the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines, promotes transparency and allows for critical evaluation of the study's methodology, thereby helping to identify potential sources of bias. nih.gov

Table 3: Key Strategies to Mitigate Bias and Confounding in Preclinical Adipose Tissue Studies
StrategyType of Bias/Factor ControlledExample Implementation
Randomization Selection BiasUsing a random number generator to assign animals to receive either the this compound formulation or a saline control.
Blinding Detection/Performance BiasThe technician measuring fat pad thickness is unaware of which animals received the active compound versus the placebo. nih.gov
Controlling Diet Confounding FactorAll animals in the study are fed the exact same standardized diet for the duration of the experiment. cambridge.org
Standardizing Animal Models Confounding FactorUsing animals of the same sex, age, and genetic strain to ensure homogeneity across study groups. nih.gov
Using Appropriate Controls Systematic ErrorIncluding a saline injection group to control for the effects of the injection procedure itself. researchgate.net

Research Challenges, Knowledge Gaps, and Future Directions in Compound Study

Elucidating Definitive and Comprehensive Mechanisms of Action for Each Compound

A significant challenge in the study of compounds like phosphatidylcholine (PPC) and deoxycholate (DC) lies in fully elucidating their definitive and comprehensive mechanisms of action at the cellular and molecular levels. While deoxycholate (DC) is widely understood to act as a detergent, disrupting cell membranes and causing cellular lysis (adipocytolysis), its effects are often described as relatively non-selective, potentially impacting other cell types such as fibroblasts, endothelial cells, and myocytes in vitro nih.govpaulogentil.comlongdom.orgdrugbank.comresearchgate.netresearchgate.net. This detergent action leads to an inflammatory reaction and subsequent clearance of adipose tissue remnants by macrophages drugbank.com.

Conversely, the precise role and mechanism of phosphatidylcholine (PPC) remain a subject of ongoing debate and research nih.govresearchgate.netplos.orgresearchgate.netfrontiersin.orgmdedge.com. Initially, PPC was often purported to be the main active ingredient responsible for fat reduction nih.govresearchgate.net. However, subsequent research suggested that DC alone could induce cellular lysis in vitro, leading some to believe DC was the primary active component nih.govresearchgate.net. More recent studies indicate that PPC may specifically affect mature adipocytes, inducing cell death via apoptosis and promoting triglyceride release, with less impact on preadipocytes researchgate.netplos.orgnih.govresearchgate.net. It has also been suggested that PPC can induce TNF-α release and subsequent enzymatic lipolysis over a longer period (e.g., after 24 hours) researchgate.netfrontiersin.orgresearchgate.net. Some investigations propose that PPC's role might be to solubilize deoxycholate or even offer a protective effect against DC's more aggressive lytic actions paulogentil.comlongdom.orgresearchgate.netmdedge.com. The potential for a synergistic effect between PPC and DC in their combined action on adipose tissue also represents a key area for further mechanistic investigation frontiersin.org.

Development of Targeted and Specific Modulators of Adipose Tissue

The current broad action of deoxycholate, which can affect various cell types beyond adipocytes, highlights a critical research challenge: the development of highly targeted and specific modulators of adipose tissue paulogentil.comdrugbank.comoup.comlongdom.org. Achieving selective effects on adipocytes without causing collateral damage to surrounding tissues is paramount for improving efficacy and safety profiles.

Future directions in this area involve designing novel compounds or modifying existing ones to enhance their selectivity for adipocytes. Research suggesting that phosphatidylcholine may selectively induce a decrease in mature adipocyte viability, while having less effect on preadipocytes, positions it as a promising agent for more selective adipose tissue reduction researchgate.netplos.org. The development of new injectable lipolysis drugs, such as CBL-514, which aims to induce targeted adipocyte apoptosis, exemplifies efforts toward achieving greater specificity in fat reduction oup.com.

Exploration of Novel Analogues and Combinatorial Approaches in Preclinical Research

The exploration of novel analogues and combinatorial approaches represents a significant future direction in preclinical research for adipose tissue modulation. While direct analogues of phosphatidylcholine and deoxycholate are not extensively detailed in the provided search results, the concept extends to modifying their structures or combining them with other agents to enhance their therapeutic properties.

Combinatorial approaches involve investigating the effects of combining PPC and DC with various other additives. Historically, formulations have included substances like L-carnitine, vitamin E, collagenase, hyaluronidase, and isoproterenol, aiming to improve efficacy or tolerability nih.gov. Research into co-delivery systems, such as lipid-based nanoparticles, for other therapeutic agents suggests a broader strategy that could be applied to PC/DC to improve targeted delivery and reduce off-target effects mdpi.comacs.org. Preclinical studies utilizing animal models, such as rats and rabbits, are crucial for evaluating the efficacy and mechanisms of these novel combinations and analogues before human trials researchgate.netfrontiersin.orgnih.govnih.govresearchgate.netnih.gov.

Advancing Analytical and Imaging Tools for Real-Time, Live-Cell Research

Current research employs various analytical and imaging tools to study the effects of these compounds. These include MTT assays for cell viability, light microscopy, confocal imaging for live-cell observation, hematoxylin (B73222) and eosin (B541160) (H&E) staining for tissue morphology, quantitative real-time PCR (qRT-PCR) for gene expression analysis, Western blotting for protein expression, and lipid extraction followed by thin-layer chromatography (TLC) for lipid pattern analysis researchgate.netplos.orgnih.govresearchgate.netzen-bio.com.

However, there is a clear need for advancements in analytical and imaging tools to enable real-time, live-cell research with greater precision. While confocal imaging has been utilized to observe the reduction of lipid vacuoles in adipocytes following treatment, more sophisticated techniques are required nih.gov. Future directions include the development of advanced microscopy methods (e.g., super-resolution microscopy, intravital imaging) to track the dynamic cellular changes, lipid droplet breakdown, and membrane interactions induced by these compounds in living systems. The creation of novel biosensors or fluorescent probes could also provide real-time insights into biochemical pathways and cellular responses, offering a more granular understanding of the compounds' effects.

Investigating Long-Term Biochemical and Cellular Trajectories in Non-Human Models

A significant knowledge gap pertains to the long-term biochemical and cellular trajectories following the administration of phosphatidylcholine and deoxycholate. While immediate effects like adipocyte lysis and inflammation are observed, comprehensive data on chronic effects, potential metabolic changes, and long-term tissue remodeling are limited longdom.orgnih.govmdedge.comoup.com.

Q & A

Q. What are the primary biochemical mechanisms through which Lipostabil exerts its effects on cellular membranes and lipid metabolism?

this compound's active component, phosphatidylcholine (PC), integrates into cell membranes, restoring fluidity and permeability . This facilitates nutrient transport and waste removal, while deoxycholic acid emulsifies lipids, enhancing lipase activity and lipid mobilization . Methodologically, researchers should measure membrane fluidity via fluorescence polarization assays and quantify lipid profiles using gas chromatography-mass spectrometry (GC-MS) .

Q. How can the PICOT framework be applied to design a clinical trial evaluating this compound’s efficacy in coronary artery disease?

  • P : Patients with recent coronary infarctions.
  • I : Intravenous this compound (500 mg/day).
  • C : Standard care (e.g., statins).
  • O : Change in lecithin/cholesterol ratio and angina frequency.
  • T : 6-month follow-up.
    This structure ensures clarity in hypothesis testing and comparability with prior trials, such as Davies et al. (1960s), which reported clinical improvement despite unchanged biochemical markers .

Q. What validated biomarkers should be prioritized in this compound studies to assess lipid metabolism and cellular function?

Key biomarkers include:

  • Serum lecithin and cholesterol levels.
  • Fibrinolytic activity (e.g., plasminogen activator inhibitor-1).
  • Antioxidant enzymes (catalase, peroxidase) to evaluate oxidative stress .
    Standardize assays using ELISA or spectrophotometry, and validate findings against controls to mitigate variability .

Advanced Research Questions

Q. How can conflicting data on this compound’s biochemical efficacy (e.g., clinical improvement vs. static lipid ratios) be reconciled in meta-analyses?

Contradictions may arise from heterogeneity in patient cohorts, dosing regimens, or outcome measures. For example, Davies et al. (1960s) noted angina relief in 40/50 patients despite unchanged lecithin/cholesterol ratios . To resolve this:

  • Perform subgroup analyses stratified by disease severity.
  • Apply multivariate regression to isolate confounding variables (e.g., age, comorbidities).
  • Use sensitivity analyses to assess robustness of outcomes .

Q. What methodological strategies mitigate bias in long-term studies of this compound’s efficacy in reducing lipoma volume (e.g., Madelung’s disease)?

  • Blinding : Double-blind protocols to reduce observer bias.
  • Imaging standardization : Use MRI or ultrasound with fixed parameters (e.g., probe frequency, slice thickness) to quantify lipoma dimensions .
  • Control groups : Compare against placebo or surgical excision outcomes.
  • Data validation : Independent radiologists should review imaging data to ensure inter-rater reliability .

Q. What are the ethical and regulatory considerations in designing off-label this compound trials for aesthetic applications?

  • Informed consent : Disclose risks of off-label use (e.g., fibrosis, FDA warnings ).
  • Regulatory compliance : Adhere to local guidelines (e.g., EU Directive 2001/83/EC for unapproved indications).
  • Data transparency : Publish adverse events comprehensively, even if insignificant .

Data Presentation Example

Q. Table 1: Conflicting Outcomes in this compound Coronary Trials

Study (Year)Sample SizeClinical Improvement (%)Lecithin/Cholesterol Ratio ChangeKey Limitations
Davies et al. (1960s)5080% (angina relief)No significant changeNo placebo control
Baxas Cohort (2010)3073% (energy improvement)15% reductionOpen-label design

Note: Highlight methodological disparities (e.g., blinding, dosing) to contextualize contradictions .

Methodological Recommendations

  • Hypothesis framing : Use PICOT to align research questions with measurable outcomes .
  • Data rigor : Predefine endpoints (e.g., lipid ratios) and statistical thresholds (p < 0.05 with Bonferroni correction) to minimize Type I errors .
  • Peer review : Solicit feedback on study design from lipid metabolism experts to address blind spots .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.